molecular formula C14H24O2 B013428 (8E,10E)-Dodeca-8,10-dienyl acetate CAS No. 53880-51-6

(8E,10E)-Dodeca-8,10-dienyl acetate

Cat. No. B013428
CAS RN: 53880-51-6
M. Wt: 224.34 g/mol
InChI Key: NTKDSWPSEFZZOZ-VNKDHWASSA-N
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Description

“(8E,10E)-Dodeca-8,10-dienyl acetate” is a chemical compound with the molecular formula C14H24O2 . It is also known by other names such as “8,10-Dodecadien-1-ol, acetate, (8E,10E)-” and "(E,E)-8,10-Dodecadienyl acetate" .


Synthesis Analysis

The synthesis of “(8E,10E)-Dodeca-8,10-dienyl acetate” involves several steps. For instance, the sex pheromone of the codling moth, dodeca-8E,10E-dien-1-ol, is synthesized starting with nonane-l,9-diol .


Molecular Structure Analysis

The molecular structure of “(8E,10E)-Dodeca-8,10-dienyl acetate” consists of 14 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . The exact mass is 224.34 .


Physical And Chemical Properties Analysis

“(8E,10E)-Dodeca-8,10-dienyl acetate” has a molecular weight of 224.34 and an exact mass of 224.34 . It has a density of 0.896g/cm3, a boiling point of 160-161 °C at a pressure of 2 Torr, and a flash point of 105.8±20.4℃ . Its refractive index is 1.461 .

Safety And Hazards

“(8E,10E)-Dodeca-8,10-dienyl acetate” is classified as a skin irritant under the GHS classification . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[(8E,10E)-dodeca-8,10-dienyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKDSWPSEFZZOZ-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90896853
Record name (8E,10E)-Dodecadienyl acetate
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Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8E,10E)-Dodeca-8,10-dienyl acetate

CAS RN

53880-51-6
Record name (E,E)-8,10-Dodecadienyl acetate
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URL https://commonchemistry.cas.org/detail?cas_rn=53880-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)-
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Record name 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)-
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Record name (8E,10E)-Dodecadienyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8E,10E)-dodeca-8,10-dienyl acetate
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Synthesis routes and methods

Procedure details

The particulars of the conversion of the dodecadienyl chloride to the alcohol that is CM pheromone are set forth below. To a 100 mL glass round-bottomed flask equipped with a reflux condenser, a stir bar and a nitrogen atmosphere were added 1.0 g (5 mmol) of 8,10-dodecadien-1-yl chloride, 8.1 g (8.3 mmol) potassium acetate and 40 ml of glacial acetic acid. This mixture was placed in a 150° C. oil bath for 76 hours, after which time GC analysis indicated that the reaction was >98% complete. The reaction mixture was poured into 100 ml of water and ice and stirred for one hour. Ethyl acetate (100 ml) was added and the organic phase was separated from the aqueous phase. The organic phase was washed with 4×50 mL of sodium bicarbonate-saturated water until the pH of the water was neutral, dried with sodium sulfate, filtered and the organic solvent was removed under reduced pressure to yield 8,10-dodecadienyl acetate as a yellow liquid. This acetate was dissolved into 30 ml of methanol and 1 ml of 6 M sodium hydroxide and stirred at room temperature for two hours. Methanol was removed under reduced pressure, 10 mL of heptane and 1 mL of 1 M HCl were added and the aqueous phase removed. The organic phase was placed in a -20° C. freezer for 18 hours. White crystals were removed by filtration to yield 200 mg of E,E-8,10-dedecadienol. Gas chromatography, 1H NMR and 13C NMR analysis of the product were identical to a standard sample of E,E-8,10-dodecadienol.
Name
dodecadienyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8,10-dodecadien-1-yl chloride
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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